![molecular formula C22H17N3O3 B3998416 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol](/img/structure/B3998416.png)
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol
Overview
Description
2-[5-(4-Methylphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol is an organic compound that belongs to the imidazole family The compound exhibits interesting properties due to the presence of both electron-donating (methyl and phenyl groups) and electron-withdrawing (nitro group) substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol typically involves a multi-step process:
Formation of the Imidazole Ring: This step may include the cyclization of appropriate precursors in the presence of catalysts like hydrochloric acid or acetic acid under elevated temperatures.
Substitution Reactions: Phenyl and 4-methylphenyl substituents are introduced through aromatic substitution reactions, which may require the use of reagents such as phenylboronic acid and palladium catalysts.
Nitration: Finally, nitration is carried out using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial-scale production of this compound would likely follow a similar synthetic route but optimized for efficiency, yield, and cost. The choice of solvents, catalysts, and reaction conditions would be adjusted to maximize production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Due to the nitrophenol group, this compound can undergo oxidation reactions, forming various oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate under acidic conditions.
Reduction: Hydrogen gas, palladium on carbon, iron with hydrochloric acid.
Substitution: Halogenation can use halogens like chlorine or bromine in the presence of a Lewis acid.
Major Products
Oxidation Products: Depending on the reaction, it can produce oxidized derivatives such as nitrobenzene derivatives.
Reduction Products: Aniline derivatives when the nitro group is reduced.
Substitution Products: Various halogenated imidazoles depending on the substituent introduced.
Scientific Research Applications
2-[5-(4-Methylphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a model compound for studying electron-donating and withdrawing effects.
Biology: Investigated for its potential as a biological probe due to its unique functional groups.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials, such as dyes and pigments due to its distinct coloration properties.
Mechanism of Action
The mechanism of action of this compound is highly dependent on its environment and target application:
Molecular Targets and Pathways: In biological systems, its effects are primarily driven by its ability to interact with specific enzymes and receptors, modulating their activity. In chemical applications, its reactivity is governed by the electron-donating and withdrawing groups that influence its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Methylphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol
2-[5-(4-Methylphenyl)-4-(2,4-dichlorophenyl)-1H-imidazol-2-yl]-4-nitrophenol
2-[5-(4-Methylphenyl)-4-phenyl-1H-imidazol-2-yl]-4-aminophenol
Highlighting Uniqueness
What sets 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol apart is its specific combination of functional groups, which impart unique electronic properties. The presence of both electron-donating and electron-withdrawing groups allows for a diverse range of chemical reactions and applications, making it more versatile than similar compounds that might lack this balance.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14-7-9-16(10-8-14)21-20(15-5-3-2-4-6-15)23-22(24-21)18-13-17(25(27)28)11-12-19(18)26/h2-13,26H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTXBJONEAZSKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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